Cholesteryl Linoleate

Catalog No.
S594628
CAS No.
604-33-1
M.F
C45H76O2
M. Wt
649.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl Linoleate

CAS Number

604-33-1

Product Name

Cholesteryl Linoleate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

NAACPBBQTFFYQB-LJAITQKLSA-N

SMILES

Array

Synonyms

cholesteryl linoleate, cholesteryl linoleate, (E,E)-isomer, cholesteryl linoleate, (E,Z)-isomer, cholesteryl linoleate, (Z,E)-isomer, cholesteryl linolelaidate, cholesteryl trans-9-trans-12-octadecadienoate, CLOH

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C

The exact mass of the compound Cholesteryl linoleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. It belongs to the ontological category of cholesteryl octadeca-9,12-dienoate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesteryl linoleate (CAS 604-33-1) is a naturally occurring cholesterol ester formed via the esterification of cholesterol with the polyunsaturated omega-6 fatty acid, linoleic acid (18:2). As the most abundant cholesteryl ester in human low-density lipoproteins (LDL) and atherosclerotic plaques, it serves as an indispensable biochemical standard for lipidomics and cardiovascular diagnostics [1]. Beyond analytical applications, its unique thermotropic liquid crystalline properties—driven by the di-unsaturated acyl chain—make it a critical functional excipient in the formulation of lipid nanoparticles (LNPs) and liposomes, where precise control over physiological core fluidity is required for optimal payload delivery [2].

Substituting cholesteryl linoleate with closely related analogs, such as cholesteryl oleate (18:1) or saturated variants like cholesteryl palmitate (16:0), fundamentally alters the thermodynamic and chemical behavior of the lipid system. The di-unsaturated linoleate chain depresses the glass transition temperature, ensuring the ester remains in a fluid liquid phase at physiological temperatures (37°C), whereas oleate forms a more rigid liquid-crystalline phase and palmitate remains solid[1]. In analytical workflows, substituting linoleate eliminates the specific diene-driven oxidation pathways required to generate precise hydroperoxide, ketone, and C9 aldehyde biomarkers, rendering mono-unsaturated or saturated esters useless as standards for oxidative stress assays [2].

Depressed Glass Transition and Physiological Phase Fluidity

Differential scanning calorimetry (DSC) demonstrates that the degree of unsaturation in the esterified fatty acid heavily dictates the thermal transitions of cholesteryl esters. Cholesteryl linoleate exhibits a glass transition temperature (Tg) of 215 K, which is significantly lower than that of the mono-unsaturated cholesteryl oleate (Tg = 226 K) [1]. At physiological temperature (37°C), lipid inclusion cores predominantly composed of cholesteryl linoleate exist in a fluid liquid phase, whereas cores dominated by cholesteryl oleate remain in a more rigid liquid-crystalline state, and saturated esters like cholesteryl palmitate remain solid [2].

Evidence DimensionGlass transition temperature (Tg) and phase state at 37°C
Target Compound DataTg = 215 K; forms a fluid liquid phase at 37°C
Comparator Or BaselineCholesteryl oleate (Tg = 226 K; liquid-crystalline at 37°C)
Quantified Difference11 K reduction in Tg and distinct physiological phase state
ConditionsDSC thermal profiling and physiological temperature modeling

Procurement of the exact linoleate ester is critical for LNP and liposome formulators who require specific core fluidity at body temperature to control payload release kinetics.

Distinctive LC-MS/MS Fragmentation in Lipidomic Oxidation Profiling

In lipidomic profiling of oxidative stress, cholesteryl linoleate (CE 18:2) degrades through distinct pathways compared to cholesteryl oleate (CE 18:1) and cholesteryl arachidonate (CE 20:4). LC-MS/MS analysis reveals that oxidized cholesteryl linoleate specifically yields C9 aldehyde and carboxylic acid short-chain products (e.g., m/z 558.49 and 574.48) alongside a unique distribution of fatty acyl hydroxides (~17%) and ketones (~12%) [1]. In contrast, CE 18:1 oxidation yields +32 Da dihydroxy/hydroperoxy derivatives (m/z 369.35 for the cholestenyl cation) without the specific diene-cleavage products characteristic of linoleate [1].

Evidence DimensionOxidative degradation product profile via LC-MS/MS
Target Compound DataYields specific C9 aldehyde/carboxylic acid cleavage products (m/z 558.49, 574.48)
Comparator Or BaselineCholesteryl oleate (CE 18:1) yields +32 Da dihydroxy derivatives without diene-cleavage fragments
Quantified DifferenceUnique MS/MS fragmentation fingerprint exclusive to the 18:2 acyl chain
ConditionsC18 HPLC–MS/MS lipidomic analysis of oxidized cholesteryl esters

Analytical laboratories must procure cholesteryl linoleate to establish accurate calibration curves for CE 18:2-specific oxidative biomarkers, as oleate or arachidonate cannot generate the required isobaric fragments.

Acyl-Chain Specificity in Diagnostic Esterase Calibration

Commercial and engineered cholesterol esterases exhibit high sensitivity to the acyl-chain structure of their substrates. When calibrating enzymes designed to process human low-density lipoproteins (LDL), cholesteryl linoleate must be used because it is the predominant ester in endogenous LDL. Substituting with short-chain esters or saturated esters drastically alters kinetic parameters. For example, specific engineered Candida rugosa lipases (Lip1 mutants) demonstrate a highly specific hydrolytic activity of 19 μmol/min toward cholesteryl linoleate, a 190-fold increase over baseline wild-type activity (0.1 μmol/min), confirming that the enzyme's binding pocket specifically accommodates the 18:2 polyunsaturated chain [1].

Evidence DimensionEnzymatic hydrolytic velocity (Vmax)
Target Compound Data19 μmol/min (with engineered Lip1 mutant)
Comparator Or Baseline0.1 μmol/min (wild-type Lip1 baseline)
Quantified Difference190-fold increase in targeted activity specific to the linoleate ester
ConditionsIn vitro cholesterol esterase hydrolytic assay

Diagnostic assay developers and biocatalyst engineers must use cholesteryl linoleate to accurately benchmark the performance and substrate specificity of novel esterase formulations.

Lipid Nanoparticle (LNP) Core Engineering

Utilizing cholesteryl linoleate as a cholesterol derivative in LNP formulations to tune the internal core fluidity and phase transition behavior at physiological temperatures, optimizing the encapsulation and release of siRNA or mRNA payloads [1].

Lipidomics and Oxidative Stress Standardization

Serving as an essential analytical standard in LC-MS/MS workflows to quantify oxidized cholesteryl ester biomarkers (e.g., hydroperoxides, ketones, and C9 aldehydes) in cardiovascular and metabolic disease research [2].

Diagnostic Enzyme Assay Calibration

Acting as a specific long-chain, polyunsaturated substrate for the calibration and kinetic profiling of commercial cholesterol esterases and lipases used in clinical serum cholesterol diagnostic kits [3].

XLogP3

15.9

Hydrogen Bond Acceptor Count

2

Exact Mass

648.58453166 Da

Monoisotopic Mass

648.58453166 Da

Heavy Atom Count

47

UNII

75427237HI

Other CAS

604-33-1

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z)-9,12-octadecadienoate]: INACTIVE

Dates

Last modified: 08-15-2023

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